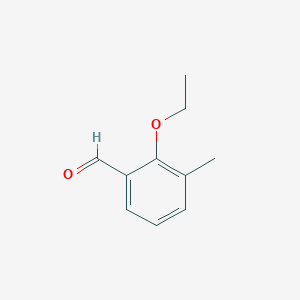

2-Ethoxy-3-methyl-benzaldehyde

Overview

Description

“2-Ethoxy-3-methyl-benzaldehyde” is an organic compound with the molecular formula C10H12O3 . It is a derivative of benzaldehyde, which is widely used in organic synthesis .

Synthesis Analysis

The synthesis of “2-Ethoxy-3-methyl-benzaldehyde” can be achieved through various methods. One such method involves the reaction of salicylaldehyde and an amine in a solvent like ethanol or methylbenzene . Another method involves the reduction of aldehydes and ketones using reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) .Molecular Structure Analysis

The molecular structure of “2-Ethoxy-3-methyl-benzaldehyde” consists of a benzene ring substituted with an ethoxy group, a methoxy group, and a formyl group . The exact 3D structure can be viewed using computational chemistry tools .Chemical Reactions Analysis

The chemical reactions involving “2-Ethoxy-3-methyl-benzaldehyde” can be quite diverse, depending on the reaction conditions and the reagents used. For instance, it can undergo reduction reactions to form alcohols .Physical And Chemical Properties Analysis

“2-Ethoxy-3-methyl-benzaldehyde” is a solid at room temperature with a molecular weight of 180.20000 . It has a density of 1.11 g/mL at 25 °C and a boiling point of 140 °C at 15 mm Hg .Scientific Research Applications

- Field : Materials Science

- Application : The dynamics of similar compounds (2-methoxybenzaldehyde, 4-methoxybenzaldehyde, and 4-ethoxybenzaldehyde) in the solid state are assessed through INS spectroscopy combined with periodic DFT calculations .

- Methods : The study uses inelastic neutron scattering (INS) spectra with periodic density functional (DFT) calculations . Several spectral features in the INS spectra are unambiguously assigned and torsional potential barriers for the methyl groups are derived from experimental frequencies .

- Results : The intramolecular nature of the potential energy barrier for methyl rotation about O–CH3 bonds compares with the one reported for torsion about saturated C–CH3 bonds .

- Field : Chemical Engineering

- Application : The synthesis of benzaldehyde, a compound widely utilized in food, medicine, and cosmetics, was achieved through a one-step catalytic hydrogenation using the cost-effective raw material, methyl benzoate .

- Methods : A series of MnOx/γ-Al2O3 catalysts were meticulously prepared using the precipitation-impregnation method . These catalysts featured supports calcined at various temperatures and distinct manganese active components .

- Results : The optimized reaction temperature was found to be 360 °C. The catalyst exhibited the most favorable performance when the calcination temperature of the support was 500 °C and the Mn/Al molar ratio reached 0.18 .

Vibrational Dynamics Study

Catalytic Hydrogenation

- Field : Organic and Medicinal Chemistry

- Application : 3-hydroxy-2-aryl acrylate, a compound similar to 2-Ethoxy-3-methyl-benzaldehyde, is a vital precursor in the synthesis of natural products and in the development of essential drugs .

- Methods : Different approaches for preparing 3-hydroxy-2-aryl acrylate are outlined in the literature .

- Results : This scaffold acts as a fascinating building block of many bioactive compounds .

- Field : Materials Science

- Application : 4-hydroxy-3-methoxybenzaldehyde nicotinamide organic co-crystal has been studied for third harmonic nonlinear optical applications .

- Methods : The co-crystal was grown by slow evaporation technique and subjected to X-ray diffraction, theoretical calculations, FTIR, Raman, UV–Vis spectroscopy, TG–DSC, Photoluminescence, Vickers microhardness, and Z-scan analysis .

- Results : The polarizability and first-order hyperpolarizability of the molecule were obtained .

- Field : Biomedical Research

- Application : 3-Ethoxy-4-methoxybenzaldehyde may be used to synthesize Compound of Designation red 10 binding (CDr10b) to investigate its role in neuroinflammatory diseases .

- Methods : The specific methods of synthesis and application are not detailed in the source .

- Results : The outcomes of this application are not specified in the source .

Synthesis of Bioactive Compounds

Nonlinear Optical Applications

Investigation of Neuroinflammatory Diseases

- Synthesis of Substituted Benzaldehydes

- Field : Organic Chemistry

- Application : A two-step, one-pot procedure for the synthesis of functionalized (benz)aldehydes is presented . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .

- Methods : The synthesis involves a reduction/cross-coupling procedure . The reaction conditions include Weinreb amide in toluene at 0°C, DIBAL-H added dropwise over 5 min .

- Results : This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .

Safety And Hazards

properties

IUPAC Name |

2-ethoxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-12-10-8(2)5-4-6-9(10)7-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPRTBWIRGBPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-3-methyl-benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1392399.png)

![2-[(6-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1392400.png)

![2-{4-[2-(3-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1392403.png)

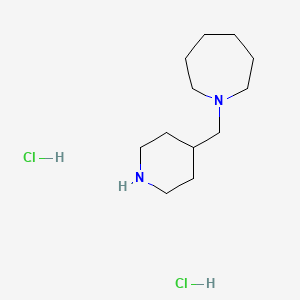

![1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392414.png)

![1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392415.png)